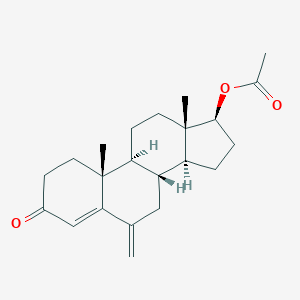
6-Methylenetestosterone acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylenetestosterone acetate is a synthetic androgen that has been extensively studied for its potential use in scientific research applications. It is a derivative of testosterone, which is a naturally occurring hormone in the human body. This compound has been shown to have a number of biochemical and physiological effects, and its mechanism of action has been well-documented. In
Mecanismo De Acción
The mechanism of action of 6-Methylenetestosterone acetate is similar to that of testosterone. It binds to androgen receptors in the body, which leads to the activation of a number of signaling pathways. These pathways are responsible for the compound's anabolic effects on muscle tissue and its potential use in the treatment of bone-related disorders.
Efectos Bioquímicos Y Fisiológicos
6-Methylenetestosterone acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies, and it has also been studied for its potential use in the treatment of osteoporosis. Additionally, it has been shown to have an effect on lipid metabolism, which may be important for its use in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Methylenetestosterone acetate in lab experiments is that it has a well-documented mechanism of action and has been extensively studied in animal models. Additionally, it has been shown to have anabolic effects on muscle tissue, which makes it useful for studies on muscle growth and development. However, one limitation of using this compound is that it is not approved for human use and may have potential side effects.
Direcciones Futuras
There are a number of future directions for research on 6-Methylenetestosterone acetate. One area of interest is its potential use in the treatment of bone-related disorders. Additionally, it may be useful for the treatment of metabolic disorders, such as diabetes and obesity. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic uses.
Conclusion
In conclusion, 6-Methylenetestosterone acetate is a synthetic androgen that has been extensively studied for its potential use in scientific research applications. Its mechanism of action has been well-documented, and it has been shown to have a number of biochemical and physiological effects. While it has advantages for use in lab experiments, it is important to note that it is not approved for human use and may have potential side effects. Further research is needed to fully understand the compound's potential therapeutic uses.
Métodos De Síntesis
The synthesis of 6-Methylenetestosterone acetate involves the reaction of testosterone with acetic anhydride in the presence of a catalyst. This process results in the formation of a compound that is structurally similar to testosterone but has a double bond between the C6 and C7 positions. This double bond is responsible for the compound's unique properties and has been shown to be important for its activity in scientific research applications.
Aplicaciones Científicas De Investigación
6-Methylenetestosterone acetate has been used extensively in scientific research applications due to its androgenic properties. It has been shown to have anabolic effects on muscle tissue, which has led to its use in studies on muscle growth and development. Additionally, it has been studied for its potential use in the treatment of osteoporosis and other bone-related disorders.
Propiedades
Número CAS |
1100-17-0 |
|---|---|
Nombre del producto |
6-Methylenetestosterone acetate |
Fórmula molecular |
C22H30O3 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17-5-6-20(25-14(2)23)22(17,4)10-8-18(16)21(3)9-7-15(24)12-19(13)21/h12,16-18,20H,1,5-11H2,2-4H3/t16-,17-,18-,20-,21+,22-/m0/s1 |
Clave InChI |
PNUPHAWFSSBOAI-RLZRBERESA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
Otros números CAS |
1100-17-0 |
Sinónimos |
6-methylenetestosterone acetate 6-MTA VP-466 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



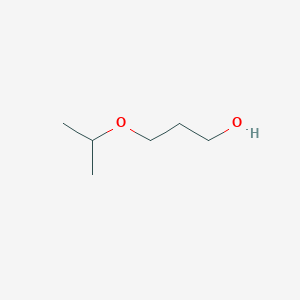
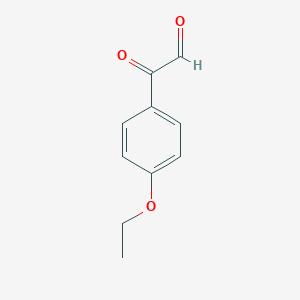
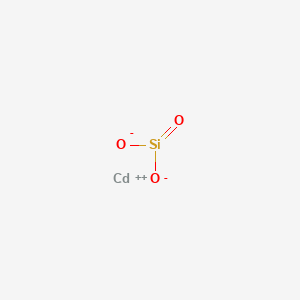
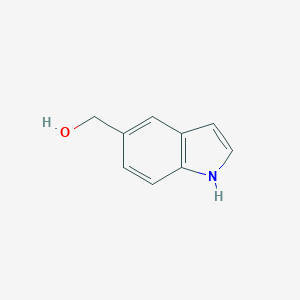
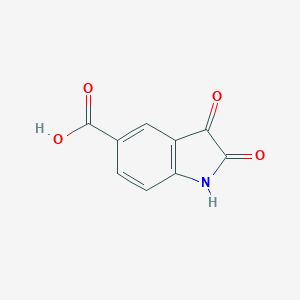



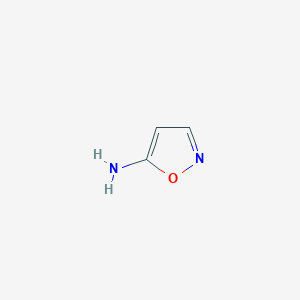
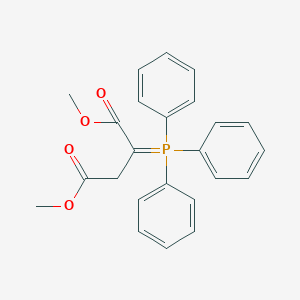
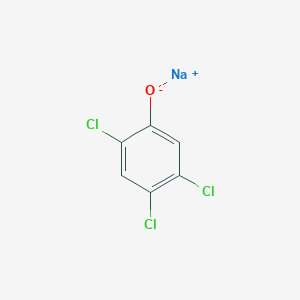
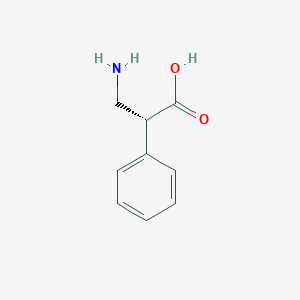

![2-Azaspiro[4.5]decane](/img/structure/B86298.png)